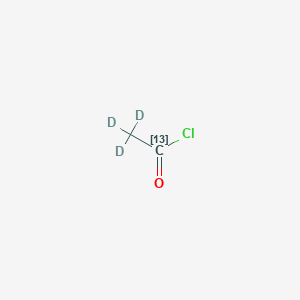
2,2,2-trideuterioacetyl chloride
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
2,2,2-Trideuterioacetylchlorid kann durch die Reaktion von deuterierter Essigsäure (Essigsäure-d4) mit Thionylchlorid (SOCl2) synthetisiert werden. Die Reaktion erfolgt typischerweise unter wasserfreien Bedingungen, um eine Hydrolyse des Produkts zu verhindern. Die allgemeine Reaktion lautet wie folgt:
CD3COOD+SOCl2→CD3COCl+SO2+DCl
Industrielle Produktionsmethoden
Die industrielle Produktion von 2,2,2-Trideuterioacetylchlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet den sorgfältigen Umgang mit Reagenzien und die Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von deuterierter Essigsäure als Ausgangsmaterial ist für die Herstellung dieser Verbindung entscheidend.
Eigenschaften
Molekularformel |
C2H3ClO |
|---|---|
Molekulargewicht |
82.51 g/mol |
IUPAC-Name |
2,2,2-trideuterioacetyl chloride |
InChI |
InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1D3,2+1 |
InChI-Schlüssel |
WETWJCDKMRHUPV-HZPPXAECSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[13C](=O)Cl |
Kanonische SMILES |
CC(=O)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,2-Trideuterioacetyl chloride can be synthesized by the reaction of deuterated acetic acid (acetic acid-d4) with thionyl chloride (SOCl2). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the product. The general reaction is as follows:
CD3COOD+SOCl2→CD3COCl+SO2+DCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product. The use of deuterated acetic acid as a starting material is crucial for the production of this compound .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2,2,2-Trideuterioacetylchlorid wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung häufig verwendet. Einige seiner Anwendungen umfassen:
Kernmagnetische Resonanz (NMR)-Spektroskopie: Wird als deuteriertes Reagenz zur Untersuchung von Reaktionsmechanismen und Molekülstrukturen verwendet.
Isotopenmarkierung: Wird bei der Synthese deuterierter Verbindungen für Tracing-Studien in Chemie und Biologie eingesetzt.
Pharmazeutische Forschung: Wird bei der Entwicklung deuterierter Medikamente zur Untersuchung von Stoffwechselwegen und zur Verbesserung der Medikamentenstabilität verwendet.
Materialwissenschaften: Wird bei der Synthese deuterierter Polymere und Materialien für fortschrittliche Anwendungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2,2,2-Trideuterioacetylchlorid beinhaltet seine Reaktivität mit Nukleophilen. Das Vorhandensein von Deuteriumatomen beeinflusst die Reaktionskinetik und Stabilität der Verbindung. Die beteiligten molekularen Zielmoleküle und -wege hängen von den spezifischen Reaktionen ab, denen es unterliegt. Beispielsweise zielt es bei der Hydrolyse auf Wassermoleküle, um deuterierte Essigsäure und Salzsäure zu bilden.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trideuterioacetyl chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a deuterated reagent to study reaction mechanisms and molecular structures.
Isotope Labeling: Employed in the synthesis of deuterated compounds for tracing studies in chemistry and biology.
Pharmaceutical Research: Used in the development of deuterated drugs to study metabolic pathways and improve drug stability.
Material Science: Utilized in the synthesis of deuterated polymers and materials for advanced applications.
Wirkmechanismus
The mechanism of action of 2,2,2-trideuterioacetyl chloride involves its reactivity with nucleophiles. The presence of deuterium atoms affects the reaction kinetics and stability of the compound. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in hydrolysis, it targets water molecules to form deuterated acetic acid and hydrochloric acid .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trideuterioacetylchlorid ist aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, die es von nicht-deuteriertem Acetylchlorid unterscheiden. Ähnliche Verbindungen umfassen:
Acetylchlorid: Die nicht-deuterierte Form mit ähnlicher Reaktivität, aber unterschiedlicher Isotopenzusammensetzung.
Deuterierte Essigsäure: Ein Vorläufer bei der Synthese von 2,2,2-Trideuterioacetylchlorid.
Deuteriertes Ethanol: Ein Produkt, das durch die Reduktion von 2,2,2-Trideuterioacetylchlorid gebildet wird.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


